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Cyanomethanimidoyl chloride

Cat. No.: B14646538
CAS No.: 52208-42-1
M. Wt: 88.49 g/mol
InChI Key: KXLIWYBZLCVGFN-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Imidoyl Chloride Chemistry

The chemistry of imidoyl chlorides dates back to the 19th century, with early investigations laying the groundwork for understanding their synthesis and reactivity. One of the first reported syntheses of a stable imidoyl chloride was that of N-phenylbenzimidoyl chloride by Gerhardt in 1858. rsc.org These initial studies recognized the highly electrophilic nature of imidoyl chlorides and their facile conversion to other functional groups. umich.edu Over the decades, the synthetic utility of imidoyl chlorides has expanded significantly. Early methods for their preparation often involved the treatment of amides with phosphorus pentachloride. rsc.org However, these methods sometimes suffered from the formation of byproducts. rsc.org Subsequent research led to the development of milder and more efficient synthetic routes, such as the use of phosgene (B1210022), thionyl chloride, or oxalyl chloride with the corresponding amides. Current time information in Bangalore, IN.wikipedia.org The evolution of imidoyl chloride chemistry has been driven by the continuous search for novel and efficient methods to construct complex molecular architectures, with these compounds serving as pivotal intermediates in various name reactions and synthetic transformations. Current time information in Bangalore, IN.

Structural Classification and Analogy to Related Acyl Halides

Cyanomethanimidoyl chloride is structurally classified as an imidoyl chloride. Imidoyl chlorides are nitrogen analogues of acyl chlorides, where the carbonyl oxygen of an acyl chloride is replaced by a nitrogen atom. Current time information in Bangalore, IN. This substitution has profound implications for the molecule's electronic properties and reactivity. The carbon-chlorine bond in imidoyl chlorides is activated towards nucleophilic attack, similar to the carbon-chlorine bond in acyl chlorides. rsc.org However, the presence of the imine nitrogen introduces additional reactivity pathways and allows for the synthesis of nitrogen-containing compounds.

This compound can also be compared to other chloro-nitrogen-containing heterocyclic compounds, such as cyanuric chloride ((NCCl)₃). Cyanuric chloride, a trimer of cyanogen (B1215507) chloride, is a white solid used extensively as a precursor for herbicides and dyes. wikipedia.org Like this compound, the chlorine atoms in cyanuric chloride are readily displaced by nucleophiles, highlighting a common theme of reactivity among these related structures. wikipedia.org

Table 1: Analogy of Imidoyl Chlorides to Acyl Chlorides

FeatureAcyl ChlorideImidoyl Chloride
Functional Group R-CO-ClR-C(=NR')-Cl
Central Carbon Hybridization sp²sp²
Reactivity Highly electrophilic, susceptible to nucleophilic acyl substitution.Highly electrophilic, susceptible to nucleophilic attack at the iminoyl carbon. rsc.org
Key Reactions Hydrolysis to carboxylic acids, reaction with alcohols to form esters, reaction with amines to form amides.Hydrolysis to amides, reaction with amines to form amidines, reaction with thiols to form thioimidates. Current time information in Bangalore, IN.

Role as a Key Reactive Intermediate in Organic Synthesis

Cyanomethanimidoyl chlorides, particularly their N-substituted derivatives, are highly valuable reactive intermediates, or synthons, in organic synthesis. A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. wikipedia.org The imidoyl chloride functionality serves as a potent electrophilic partner in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The reactivity of cyanomethanimidoyl chlorides allows for their transformation into a diverse range of functional groups and heterocyclic systems. They are key precursors for the synthesis of amidines, imidates, and thioimidates through reactions with amines, alcohols, and thiols, respectively. Current time information in Bangalore, IN. Furthermore, the presence of the cyano group can influence the reactivity of the molecule and can itself be a site for further chemical modification.

A notable example of the utility of a this compound derivative is the use of N-(2-Cyanophenyl)chloromethanimidoyl chloride as a starting material for the synthesis of fused heterocyclic compounds. wikipedia.org This highlights the role of these intermediates in building molecular complexity from simpler precursors.

Detailed Research Findings: Synthesis of N-(2-Cyanophenyl)chloromethanimidoyl chloride

Recent research has detailed the successful synthesis of N-(2-Cyanophenyl)chloromethanimidoyl chloride, a valuable intermediate for the preparation of fused heterocyclic compounds. wikipedia.org Two primary synthetic routes have been established and are summarized below.

Procedure A: From 2-Isothiocyanatobenzonitrile

In this method, 2-isothiocyanatobenzonitrile is reacted with sulfuryl chloride in dry chloroform. The reaction mixture is heated under reflux for an extended period. After the reaction is complete, the excess sulfuryl chloride and solvent are removed under vacuum, and the crude product is purified by crystallization. wikipedia.org

Procedure B: From N-(2-Cyanophenyl)formamide

An alternative, one-pot synthesis involves the reaction of N-(2-cyanophenyl)formamide with thionyl chloride at low temperatures. Subsequently, sulfuryl chloride is added, and the reaction mixture is refluxed. The product is isolated after workup and purification. wikipedia.org

The identity and purity of the synthesized N-(2-Cyanophenyl)chloromethanimidoyl chloride were confirmed using a suite of analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy. wikipedia.org

Table 2: Synthesis and Characterization of N-(2-Cyanophenyl)chloromethanimidoyl chloride

ParameterDetails
Starting Material (Procedure A) 2-Isothiocyanatobenzonitrile
Reagents (Procedure A) Sulfuryl chloride, Chloroform
Starting Material (Procedure B) N-(2-Cyanophenyl)formamide
Reagents (Procedure B) Thionyl chloride, Sulfuryl chloride
Product N-(2-Cyanophenyl)chloromethanimidoyl chloride
Molecular Formula C₈H₄Cl₂N₂
Molecular Weight 199.04 g/mol
Analytical Confirmation GC-MS, FTIR, ¹H NMR, ¹³C NMR wikipedia.org

During the synthesis from 2-isothiocyanatobenzonitrile, an intermediate, N-(2-cyanophenyl)chloromethanimidothioic chloride, was identified. Mass spectrometry revealed key fragmentation patterns for this intermediate. wikipedia.org

Table 3: Mass Spectrometry Data for the Intermediate N-(2-cyanophenyl)chloromethanimidothioic chloride

m/zRelative Intensity (%)
2328
23112
16343
160100
10352

Data sourced from Pazdera et al. (2008). wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2HClN2 B14646538 Cyanomethanimidoyl chloride CAS No. 52208-42-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52208-42-1

Molecular Formula

C2HClN2

Molecular Weight

88.49 g/mol

IUPAC Name

cyanomethanimidoyl chloride

InChI

InChI=1S/C2HClN2/c3-2(5)1-4/h5H

InChI Key

KXLIWYBZLCVGFN-UHFFFAOYSA-N

Canonical SMILES

C(#N)C(=N)Cl

Origin of Product

United States

Synthetic Methodologies for Cyanomethanimidoyl Chloride and Analogues

Amide-Based Chlorodehydration Routes

The conversion of N-substituted formamides to the corresponding imidoyl chlorides is a common and effective synthetic strategy. This transformation, often referred to as chlorodehydration, involves the removal of an oxygen atom from the amide and its replacement with two chlorine atoms, one of which is subsequently eliminated with the amide proton to form the imidoyl chloride. Various reagents have been developed to facilitate this process, each with its own characteristic reactivity and substrate scope.

Direct Halogenation with Phosgene (B1210022) and Thionyl Chloride

Phosgene (COCl₂) and thionyl chloride (SOCl₂) are powerful reagents for the conversion of amides to imidoyl chlorides. The high reactivity of these reagents stems from their ability to activate the amide oxygen, transforming it into a good leaving group.

The reaction of a primary amide with phosgene initially forms a carbamoyl (B1232498) chloride, which can then be dehydrohalogenated to an isocyanate. masterorganicchemistry.com In the context of N-substituted formamides, the reaction proceeds to form an intermediate that eliminates hydrogen chloride to yield the imidoyl chloride. While highly effective, the extreme toxicity of phosgene necessitates specialized handling procedures. masterorganicchemistry.com

Thionyl chloride is a more commonly used reagent for this transformation due to its comparative ease of handling. chemguide.co.uk The reaction of an N-substituted formamide (B127407) with thionyl chloride proceeds through the formation of a chloro-sulfinyl intermediate. This intermediate is highly reactive and readily eliminates sulfur dioxide and hydrogen chloride to furnish the desired imidoyl chloride. chemistrysteps.com For instance, the treatment of N-(2-cyanophenyl)formamide with thionyl chloride, in conjunction with sulfuryl chloride, has been shown to produce N-(2-cyanophenyl)chloromethanimidoyl chloride. chemistrystudent.com The general mechanism involves the initial attack of the amide oxygen on the sulfur atom of thionyl chloride, followed by elimination of a chloride ion. Subsequent intramolecular rearrangement and elimination of SO₂ and HCl lead to the final product.

Table 1: Comparison of Phosgene and Thionyl Chloride in Imidoyl Chloride Synthesis

ReagentAdvantagesDisadvantages
Phosgene (COCl₂) ** Highly reactive and effective.Extremely toxic gas, requires specialized handling.
Thionyl Chloride (SOCl₂) **Easier to handle than phosgene, readily available. chemguide.co.ukByproducts (SO₂ and HCl) are corrosive and require neutralization. chemguide.co.uk

Phosphorus Pentachloride (PCl₅) Mediated Syntheses

Phosphorus pentachloride (PCl₅) is a classic and potent reagent for the conversion of amides to imidoyl chlorides. researchgate.net The reaction proceeds by the attack of the amide oxygen onto the phosphorus atom of PCl₅, leading to the formation of an oxygen-phosphorus bond and the elimination of a chloride ion. This is followed by the expulsion of phosphoryl chloride (POCl₃) and hydrogen chloride to yield the imidoyl chloride. nih.gov

The high reactivity of PCl₅ allows for the conversion of a wide range of amides, including those that may be resistant to milder reagents. oregonstate.edu However, the reaction conditions can be harsh, and the formation of inorganic byproducts necessitates careful purification of the desired product. nih.gov The reaction is typically carried out in an inert solvent to moderate the reaction rate and facilitate product isolation.

Application of Phosphorus Oxychloride (POCl₃) Systems with Pyridine (B92270) and Collidine

Phosphorus oxychloride (POCl₃) is another effective reagent for the dehydration of amides to form various nitrogen-containing compounds, including imidoyl chlorides and isocyanides. wikipedia.orglongdom.org Its reactivity is generally milder than that of PCl₅. The reaction of an N-substituted formamide with POCl₃ often requires the presence of a base, such as pyridine or collidine, to neutralize the hydrogen chloride that is generated. longdom.org

The mechanism involves the initial phosphorylation of the amide oxygen by POCl₃, creating a good leaving group. Subsequent elimination, facilitated by the base, leads to the formation of the imidoyl chloride. The use of a base like pyridine or collidine not only scavenges the HCl but can also act as a catalyst. These systems are particularly useful for the synthesis of isocyanides from formamides, a reaction that proceeds through an imidoyl chloride intermediate. wikipedia.orglongdom.org The choice of base and reaction conditions can influence the final product distribution between the imidoyl chloride and the isocyanide.

Nitrile-Based Synthesis Strategies

An alternative approach to the synthesis of cyanomethanimidoyl chloride involves the utilization of nitrile-containing starting materials. These methods focus on the direct functionalization of the nitrile group or a related cyano-containing precursor.

Chlorination of Nitriles with Halogenating Agents

The direct chlorination of compounds containing a cyano group can be a viable route to imidoyl chlorides. For instance, the chlorination of wastewater containing cyanide can lead to the formation of cyanogen (B1215507) chloride (CNCl). wikipedia.org This reaction highlights the susceptibility of the cyanide group to electrophilic attack by chlorine. While cyanogen chloride itself is not this compound, this reactivity principle can be extended to more complex nitriles.

A plausible precursor for this compound is the tetramer of hydrogen cyanide, diaminomaleonitrile (B72808) (DAMN). libretexts.org This compound possesses both amino and nitrile functionalities. libretexts.org The amino groups in DAMN could potentially be chlorinated under specific conditions. However, the reactivity of both the amino and nitrile groups, as well as the carbon-carbon double bond, would need to be carefully controlled to achieve the desired selective transformation.

Lewis Acid-Promoted Reactions of Acyl Halides with Nitriles

The reaction of acyl halides with nitriles, often promoted by a Lewis acid, can lead to the formation of N-acylated imidoyl chlorides or related structures. chemistrystudent.com Acyl chlorides are highly reactive electrophiles that can be attacked by the lone pair of electrons on the nitrogen atom of a nitrile. chemistrysteps.com The presence of a Lewis acid, such as aluminum chloride (AlCl₃), can further enhance the electrophilicity of the acyl chloride, facilitating the reaction.

While direct reaction of an acyl chloride with a simple cyanamide (B42294) to form this compound is not well-documented, analogous reactions provide a conceptual framework. The key step would be the attack of the cyanamide nitrogen onto the carbonyl carbon of the acyl chloride. Subsequent rearrangement and elimination would be required to form the imidoyl chloride structure. The specific reaction conditions, including the choice of Lewis acid and solvent, would be critical in directing the reaction towards the desired product and minimizing side reactions. chemistrystudent.com

Table 2: Summary of Synthetic Methodologies

SectionSynthetic ApproachKey ReagentsPrecursor Type
2.1.1 Direct HalogenationPhosgene, Thionyl ChlorideAmide
2.1.2 PCl₅ Mediated SynthesisPhosphorus PentachlorideAmide
2.1.3 POCl₃ SystemsPhosphorus Oxychloride, Pyridine, CollidineAmide
2.2.1 Nitrile ChlorinationChlorine, Halogenating AgentsNitrile
2.2.2 Lewis Acid-Promoted ReactionAcyl Halides, Lewis AcidsNitrile

Isonitrile-Based Formations

Isonitriles, with their unique electronic structure, serve as valuable precursors in the synthesis of imidoyl chlorides. The carbon atom of the isonitrile group is nucleophilic, allowing it to react with various electrophilic halogenating agents. This reactivity forms the basis for several synthetic routes to imidoyl chlorides.

The reaction of isonitriles with a range of halides is a direct method for the formation of imidoyl halides. This general approach involves the addition of the isonitrile to an electrophilic halide, leading to the formation of a C=N double bond with a halogen attached to the carbon. While the reaction with acyl chlorides is well-documented, isonitriles can also react with other types of halides, although these reactions are sometimes less common or proceed through different mechanisms.

For instance, the reaction of isonitriles with reagents like phosphorus oxychloride (POCl₃) is more commonly associated with the dehydration of formamides to synthesize isonitriles themselves. nih.govstackexchange.comacs.org In this context, the phosphorus oxychloride acts as a dehydrating agent rather than a direct halogenating agent for the isonitrile. nih.govstackexchange.comacs.org Similarly, thionyl chloride (SOCl₂) is also primarily used in the dehydration of primary formamides to yield isocyanides. nih.gov

However, the general principle of the nucleophilic carbon of the isonitrile attacking an electrophilic center can be extended to other halogen-containing compounds under specific conditions, leading to the formation of imidoyl chloride analogues. The specific conditions and yields of these reactions can vary significantly depending on the nature of the isonitrile and the halide.

A significant and well-established isonitrile-based formation of imidoyl chlorides is the Nef isocyanide reaction. nih.govrsc.orgd-nb.info This reaction involves the addition of an isonitrile to an acyl chloride, resulting in the formation of an α-ketoimidoyl chloride. nih.govrsc.orgd-nb.info This process was first discovered by John Ulrich Nef and provides a valuable route to highly functionalized imidoyl chlorides. nih.govd-nb.info

The reaction is of theoretical interest as kinetic and DFT studies suggest that the addition occurs in a single step, without the formation of a tetrahedral intermediate commonly seen in carbonyl addition reactions. d-nb.info The resulting α-ketoimidoyl chlorides are versatile synthetic intermediates that can be hydrolyzed to produce amides or trapped with other nucleophiles. nih.govd-nb.info

Isonitrile ReactantAcyl Chloride ReactantProduct (α-Ketoimidoyl Chloride)
PhenylisocyanideBenzoyl chlorideN-Phenyl-2-oxo-2-phenylethanimidoyl chloride
CyclohexylisocyanideAcetyl chlorideN-Cyclohexyl-2-oxopropanimidoyl chloride
tert-ButylisocyanidePropionyl chlorideN-(tert-Butyl)-2-oxobutanimidoyl chloride

This table presents illustrative examples of the Nef isocyanide reaction.

The α-ketoimidoyl chloride products can undergo halide abstraction with silver salts to form an acyl nitrilium intermediate, which can then be used in further synthetic transformations. d-nb.info

Advanced Synthetic Approaches for Specific N-Functionalized Imidoyl Chlorides

Modern synthetic chemistry has seen the development of advanced methods for the preparation of imidoyl chlorides with specific functionalities on the nitrogen atom. These methods are crucial for accessing novel compounds with unique properties and potential applications.

A notable advanced synthetic approach is the N-trifluoromethylation of nitriles to generate N-CF₃ imidoyl chlorides. The trifluoromethyl (CF₃) group is of significant interest in medicinal chemistry and materials science due to its unique electronic properties.

A wide array of N-CF₃ imidoyl chlorides have been synthesized through the N-trifluoromethylation of nitriles in dichloromethane (B109758) (DCM) using AlCl₃-activated PhICF₃Cl as the CF₃ source. commonorganicchemistry.comlibretexts.org This method provides a direct route to these valuable compounds. commonorganicchemistry.comlibretexts.org The in-situ formed N-CF₃ nitrilium salts are precursors to the N-CF₃ imidoyl chlorides. commonorganicchemistry.comlibretexts.org

These N-CF₃ imidoyl chlorides have been demonstrated to be scalable synthons for the construction of a variety of N-CF₃ containing compounds. commonorganicchemistry.comlibretexts.org They can react with N-, O-, and S-nucleophiles to efficiently produce N-CF₃ amidines, imidates, and thioimidates. commonorganicchemistry.comlibretexts.org Furthermore, their reaction with 1,3-dipoles provides access to N-CF₃ azoles. commonorganicchemistry.comlibretexts.org

Nitrile PrecursorProduct (N-CF3 Imidoyl Chloride)
BenzonitrileN-(Trifluoromethyl)benzimidoyl chloride
AcetonitrileN-(Trifluoromethyl)acetimidoyl chloride
4-Chlorobenzonitrile4-Chloro-N-(trifluoromethyl)benzimidoyl chloride

This table provides examples of N-CF3 imidoyl chlorides synthesized from various nitrile precursors.

This synthetic strategy represents a significant advancement in the synthesis of N-trifluoromethylated compounds, providing a versatile platform for the development of new chemical entities. commonorganicchemistry.comlibretexts.org

Mechanistic Investigations of Cyanomethanimidoyl Chloride Reactions

Nucleophilic Addition-Elimination Pathways

The primary reaction pathway for imidoyl chlorides, including cyanomethanimidoyl chloride, with nucleophiles is the nucleophilic addition-elimination mechanism. This process is analogous to the well-studied reactions of acyl chlorides. rsc.orgresearchgate.netdntb.gov.uaresearchgate.net The carbon atom of the C=N bond is electrophilic due to the electron-withdrawing effects of the nitrogen and chlorine atoms, making it susceptible to attack by nucleophiles. nih.govnih.govresearchgate.net The general mechanism involves the initial addition of the nucleophile to the carbon-nitrogen double bond, forming a tetrahedral intermediate. This is followed by the elimination of the chloride leaving group, regenerating the carbon-nitrogen double bond in the final product. researchgate.netethernet.edu.etresearchgate.netgdut.edu.cn

Theoretical studies on analogous imidoyl chlorides suggest that the mechanism and reactivity are intermediate between that of carbonyl and vinyl carbon substitutions. wikipedia.orglibretexts.org The reaction can proceed through either an in-plane concerted SN2-like pathway or an out-of-plane π-attack, with the preferred path influenced by factors such as the nature of the nucleophile and substituents. wikipedia.orglibretexts.org

Mechanisms of Reaction with Nitrogen-Based Nucleophiles (e.g., Ammonia (B1221849), Amines)

The reaction of this compound with nitrogen-based nucleophiles like ammonia and primary or secondary amines is expected to proceed via a nucleophilic addition-elimination mechanism to yield the corresponding amidines. scirp.orgdntb.gov.uadntb.gov.ua

The lone pair of electrons on the nitrogen atom of ammonia or an amine acts as the nucleophile, attacking the electrophilic carbon of the imidoyl chloride. nih.govnih.govresearchgate.net This initial attack leads to the formation of a tetrahedral intermediate. nih.govnih.govresearchgate.net Subsequently, the intermediate collapses, eliminating a chloride ion and a proton from the nitrogen atom, often facilitated by a second molecule of the amine or ammonia acting as a base, to form the stable amidine product and an ammonium (B1175870) chloride salt. researchgate.netresearchgate.netethernet.edu.etdntb.gov.ua

General Reaction Scheme:

Step 1: Nucleophilic Attack The lone pair of the amine's nitrogen atom attacks the imidoyl carbon, and the pi electrons of the C=N bond move to the nitrogen atom.

Step 2: Tetrahedral Intermediate Formation A zwitterionic tetrahedral intermediate is formed.

Step 3: Elimination The C-Cl bond breaks, and the chloride ion is expelled. Simultaneously or subsequently, a second amine molecule removes a proton from the attacking nitrogen atom to neutralize the charge.

Table 1: Postulated Steps in the Reaction of this compound with a Primary Amine

Step Description Intermediate/Product
1 Nucleophilic attack of the primary amine on the imidoyl carbon. Tetrahedral zwitterionic intermediate
2 Proton transfer to a second amine molecule. Tetrahedral intermediate

Mechanisms of Reaction with Oxygen-Based Nucleophiles (e.g., Water, Alcohols)

The hydrolysis and alcoholysis of this compound are also anticipated to follow a nucleophilic addition-elimination pathway, leading to the formation of N-substituted amides (from hydrolysis) or imidates (from alcoholysis). researchgate.netgdut.edu.cnyoutube.combeilstein-journals.orgresearchgate.netucl.ac.uk

In the case of hydrolysis, a water molecule acts as the nucleophile. youtube.comucl.ac.uk The initial addition product, a tetrahedral intermediate, is unstable and eliminates a chloride ion. The resulting protonated imidate is then likely to tautomerize to the more stable N-substituted amide. Studies on the hydrolysis of other imidoyl chlorides have shown that the reaction can proceed through a unimolecular mechanism involving the formation of a stabilized carbonium ion intermediate, particularly in neutral solutions. researchgate.net

For alcoholysis, an alcohol molecule is the nucleophile, and the reaction yields an imidate. researchgate.netgdut.edu.cnbeilstein-journals.org The mechanism is analogous to hydrolysis, involving the formation of a tetrahedral intermediate followed by the elimination of hydrogen chloride.

Table 2: Expected Products from Reactions with Oxygen-Based Nucleophiles

Nucleophile Initial Product Final Product (if applicable)
Water Imidic acid N-cyanomethylamide

Mechanisms of Reaction with Sulfur-Based Nucleophiles (e.g., Thiols, Hydrogen Sulfide)

Reactions of this compound with sulfur-based nucleophiles, such as thiols and hydrogen sulfide (B99878), are expected to produce thioimidates and thioamides, respectively. Thiols are generally more nucleophilic than their corresponding alcohols, which could lead to faster reaction rates.

The mechanism with thiols would involve the nucleophilic attack of the sulfur atom on the imidoyl carbon, forming a tetrahedral intermediate, followed by the elimination of HCl to give a thioimidate.

With hydrogen sulfide, the initial product would be a thioimidic acid, which could potentially tautomerize to a thioamide. The reactions involving hydrogen sulfide can be complex, with the potential for further reactions and the formation of various sulfur-containing products. nih.govresearchgate.netscirp.org

Stereochemical Considerations in Nucleophilic Attack

The stereochemical outcome of nucleophilic attack on this compound is an important consideration, particularly if the carbon or nitrogen substituents are chiral. The C=N double bond of the imidoyl chloride is planar, allowing for nucleophilic attack from either the Re or Si face. In the absence of any chiral influence, a racemic mixture of products would be expected if a new stereocenter is formed at the carbon atom.

However, if a chiral center is already present in the this compound molecule or in the nucleophile, diastereoselective or enantioselective reactions may occur. dntb.gov.ua The stereochemical course of the reaction will be dictated by the steric and electronic properties of the substituents, which will influence the preferred trajectory of nucleophilic attack to minimize steric hindrance in the transition state. Detailed computational and experimental studies would be necessary to predict and confirm the stereochemical outcomes for specific reactions of this compound.

Radical Pathways and Intermediates

In addition to nucleophilic pathways, reactions involving this compound can also proceed through radical mechanisms, particularly under photolytic or thermolytic conditions, or in the presence of radical initiators. researchgate.netscirp.org

Generation and Reactivity of Imidoyl Radicals

The key radical intermediate derived from this compound is the cyanomethanimidoyl radical. These radicals can be generated through the homolytic cleavage of the C-Cl bond. researchgate.net Electron spin resonance (ESR) spectroscopy is a powerful technique for the direct detection and characterization of such radical intermediates. nih.govnih.govethernet.edu.etlibretexts.org Chemically Induced Dynamic Nuclear Polarization (CIDNP) can also be used to study the mechanisms of reactions involving these radicals. researchgate.netwikipedia.org

Once generated, imidoyl radicals are versatile intermediates that can undergo a variety of reactions, including:

Hydrogen Abstraction: They can abstract a hydrogen atom from a suitable donor to form an imine.

Addition to Multiple Bonds: They can add to alkenes, alkynes, and other unsaturated systems, leading to the formation of new carbon-carbon bonds and more complex molecules.

Cyclization: If an unsaturated group is present in the molecule at an appropriate position, intramolecular cyclization can occur.

The reactivity of the cyanomethanimidoyl radical will be influenced by the stability of the radical and the reaction conditions. The cyano group may influence the electronic properties and reactivity of the radical center.

Table 3: Potential Reactions of Cyanomethanimidoyl Radicals

Reaction Type Reactant Product Type
Hydrogen Abstraction H-atom donor (e.g., R3SnH) Imine
Intermolecular Addition Alkene Substituted Imine

Intramolecular and Intermolecular Radical Cyclizations

Radical cyclization reactions are a powerful tool in organic synthesis for the construction of cyclic molecules. While specific studies focusing solely on the radical cyclizations of this compound are not extensively documented, the general principles can be applied to this class of compounds. These reactions typically proceed under mild, neutral conditions, making them suitable for substrates with sensitive functional groups.

The mechanism involves the generation of a radical species from the this compound, which can then add to an unsaturated bond (like an alkene or alkyne) either within the same molecule (intramolecular) or in a separate molecule (intermolecular).

Intramolecular Radical Cyclization: In a hypothetical intramolecular reaction, a this compound derivative bearing an unsaturated tether would first be treated with a radical initiator (e.g., AIBN) and a radical mediator (e.g., tributyltin hydride). This would generate a radical at the carbon atom of the imidoyl chloride. This radical could then attack the intramolecular double or triple bond, leading to the formation of a new ring system. The stereoselectivity of such cyclizations can be modest, but in certain systems, particularly those involving carbolithiation, high stereoselectivity for cis-isomers has been achieved. nih.gov

Intermolecular Radical Cyclization: In an intermolecular context, the radical generated from this compound would react with a separate unsaturated molecule. The success of this reaction depends on the relative rates of radical addition versus other potential side reactions.

These free-radical reactions are valued for their compatibility with a wide range of functional groups and their ability to form sterically hindered centers in complex molecules.

Catalytic Reaction Mechanisms

The reduction of imidoyl chlorides, including derivatives like this compound, to imines and subsequently to aldehydes can be achieved through a catalytic process mediated by ruthenium complexes. This transformation typically occurs as a two-stage process where a secondary amide is first converted to the corresponding imidoyl chloride, which is then reduced. nih.govrsc.org

A notable catalytic system employs the ruthenium complex [Cp(i-Pr3P)Ru(NCCH3)2]PF6 with a silane, such as HSiMe2Ph, as the reducing agent. nih.govrsc.org The reaction proceeds under mild conditions and demonstrates good chemoselectivity, tolerating functional groups like halogens, ketones, and esters. nih.govrsc.org

The proposed mechanism involves the activation of the imidoyl chloride by the ruthenium catalyst, followed by hydrosilylation. The resulting silylated intermediate is then hydrolyzed to yield the imine. If the reaction mixture is worked up under acidic conditions, the imine can be further hydrolyzed to the corresponding aldehyde. rsc.org This method is particularly useful for preparing aldehydes from isopropyl-substituted imidoyl chlorides, as the hydrolysis co-product is the volatile amine i-PrNH2, which is easily removed. rsc.org

Table 1: Examples of Ruthenium-Catalyzed Reduction of Imidoyl Chlorides

Imidoyl Chloride SubstrateProduct(s)YieldReference
3-CF3C6H4CCl=NCH(CH3)23-CF3C6H4CH=NCH(CH3)2 (Imine)85% rsc.org
3-CF3C6H4CCl=NCH(CH3)23-CF3PhCHO (Aldehyde)Moderate rsc.org
4-ClC6H4CCl=NCH(CH3)2Mixture of Imine and Aldehyde- rsc.org
4-CH3O2CC6H4CCl=NCH(CH3)2Mixture of Imine and Aldehyde- rsc.org

Yields are for isolated products after chromatography.

Imidoyl chlorides are key reactive intermediates in several classic named reactions used for the acylation and formylation of aromatic compounds. wikipedia.org

Gattermann Reaction: The Gattermann reaction introduces a formyl group (–CHO) onto an electron-rich aromatic ring. vedantu.comwikipedia.org In the classical procedure, hydrogen cyanide (HCN) reacts with hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). vedantu.comcollegedunia.com The first step is the formation of an electrophilic species, which is effectively a protonated and activated imidoyl chloride derivative, formimino chloride. vedantu.comcollegedunia.com This electrophile then attacks the aromatic ring in a manner typical of electrophilic aromatic substitution to form an iminium salt intermediate. vedantu.com Subsequent hydrolysis of this intermediate yields the final aromatic aldehyde. vedantu.comcollegedunia.com

Houben-Hoesch Reaction: The Houben-Hoesch reaction is a variation of the Gattermann reaction that synthesizes aryl ketones from electron-rich arenes (like polyhydroxy phenols) and nitriles. wikipedia.orgbncollegebgp.ac.inthermofisher.com Similar to the Gattermann reaction, the mechanism involves the initial reaction between the nitrile and HCl, often with a Lewis acid catalyst such as zinc chloride, to form an imidoyl chloride-like intermediate. bncollegebgp.ac.insynarchive.com This species, possibly a ketimine chloride or a related electrophile of the type R-C+=NHCl−, then performs an electrophilic attack on the activated aromatic ring. wikipedia.orgbncollegebgp.ac.in The resulting ketimine salt is then hydrolyzed during aqueous workup to produce the final aryl ketone. wikipedia.orgbncollegebgp.ac.in

Cycloaddition Reactions via Nitrile Ylide Intermediates

One of the most reliable and widely used methods for generating nitrile ylides is the base-induced 1,3-dehydrohalogenation of imidoyl chlorides. thieme-connect.dewikipedia.org Nitrile ylides are reactive 1,3-dipoles, which are versatile intermediates in organic synthesis. thieme-connect.denih.gov

The mechanism involves the treatment of an imidoyl chloride, such as this compound, with a base (commonly a tertiary amine like triethylamine). The base abstracts a proton from the α-carbon, leading to the elimination of hydrogen chloride and the formation of the nitrile ylide. thieme-connect.de The resulting nitrile ylide is a resonance-stabilized species with charge distributed over the carbon-nitrogen-carbon framework. wikipedia.org These intermediates are generally not isolated and are trapped in situ with other reagents. wikipedia.org

The primary synthetic application of nitrile ylides is their participation in [3+2] cycloaddition reactions (also known as 1,3-dipolar cycloadditions) with various dipolarophiles. thieme-connect.dewikipedia.org In these reactions, the 4π-electron system of the nitrile ylide reacts with the 2π-electron system of a dipolarophile in a concerted, pericyclic fashion to form a five-membered heterocyclic ring. chesci.com

A wide range of dipolarophiles can be employed, including:

Alkenes: Reaction with electron-deficient alkenes typically yields dihydropyrroles or pyrrolines. thieme-connect.dewikipedia.orgnih.gov

Alkynes: Cycloaddition with alkynes leads to the formation of pyrroles. thieme-connect.de

Carbonyls and Imines: These can also act as dipolarophiles to form other five-membered heterocycles. wikipedia.org

Imidoyl Chlorides: In some cases, the nitrile ylide can react with its own imidoyl chloride precursor to form imidazoles. rsc.orgsemanticscholar.org

The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other is dominant. chesci.com

Table 2: Examples of Heterocyclic Adducts from Nitrile Ylide Cycloadditions

Nitrile Ylide Precursor (Imidoyl Chloride)DipolarophileHeterocyclic ProductReference
Allylic Imidoyl ChlorideMethyl Acrylate3,4-Dihydro-2H-pyrrole thieme-connect.de
Benzimidoyl Chloride derivativeFuran-2(5H)-oneLactone-fused Dihydropyrazole thieme-connect.de
Chlorothioimidate derivativeDimethyl Acetylenedicarboxylate2H-Pyrrole thieme-connect.de
Chlorothioimidate derivativeEthyl Cyanoformate4H-Imidazole thieme-connect.de
Imidoyl Chloride from Vinyl Azide (B81097)Diisopropyl Azodicarboxylate1,3,4-Triazole nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Cyanomethanimidoyl Chloride

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a fundamental tool for identifying functional groups and providing a unique "fingerprint" of a molecule. However, specific experimental data for Cyanomethanimidoyl chloride is conspicuously absent from published studies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides information about the functional groups present. For this compound, with the chemical formula C2HClN2, one would anticipate characteristic absorption bands corresponding to the C≡N (nitrile), C=N (imidoyl), and C-Cl (chloride) functional groups. However, no publicly accessible database or research article provides an experimental FTIR spectrum for this compound, preventing the creation of a data table with specific vibrational frequencies and their assignments.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, offers complementary information to FTIR. It is particularly useful for analyzing non-polar bonds and symmetric vibrations. An experimental Raman spectrum for this compound would be invaluable for a complete vibrational analysis. Unfortunately, similar to FTIR data, Raman spectroscopic data for this specific compound is not available in the surveyed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically proton (¹H) and carbon-13 (¹³C), chemists can deduce the connectivity and chemical environment of each atom.

Proton (¹H) NMR for Structural Proton Environments

¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would be expected to show a signal corresponding to the single proton in the molecule. The chemical shift of this proton would be influenced by the adjacent imidoyl and chloride groups. Without experimental data, it is not possible to provide a specific chemical shift value or coupling information.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides insight into the carbon framework of a molecule. This compound contains two carbon atoms in distinct chemical environments: one in the nitrile group (C≡N) and the other in the imidoyl group (C=N). A ¹³C NMR spectrum would display two distinct signals, with their chemical shifts being characteristic of these functional groups. The absence of published ¹³C NMR data for this compound precludes a detailed analysis and the creation of a data table of chemical shifts.

Multi-dimensional NMR Techniques for Complex Structures

For more complex molecules, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish detailed connectivity between protons and carbons. While these techniques would be applicable to this compound for unambiguous assignment of its ¹H and ¹³C signals, no studies utilizing these advanced methods for this compound have been found.

Based on a comprehensive search of publicly available scientific databases and literature, detailed experimental data for the advanced spectroscopic and analytical characterization of this compound (CAS No. 52208-42-1) is not available.

While the existence of the compound is confirmed through its chemical identifiers, there is no published research that provides the specific information required to populate the requested sections on NMR for stereochemical assignment, ESI-MS/MS for fragmentation analysis, or single-crystal X-ray diffraction for solid-state structural elucidation.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline for this compound.

Computational and Theoretical Perspectives on Cyanomethanimidoyl Chloride

Reaction Pathway Modeling and Transition State Analysis

Energetic Profiling of Interconversion and Decomposition Pathways

Without any foundational research on the computational aspects of Cyanomethanimidoyl chloride, any attempt to generate the requested content would be purely speculative and would not meet the standards of scientific accuracy. Further research in the field of computational chemistry would be necessary to provide the insights requested in the article outline.

Conformational Analysis and Isomeric States of this compound

Theoretical Investigation of Syn/Anti Isomerism

The study of syn/anti isomerism is crucial for understanding the conformational preferences and reactivity of molecules containing a C=N double bond. Such theoretical investigations typically involve high-level ab initio or density functional theory (DFT) calculations to determine the optimized geometries of the isomers, the transition state for their interconversion, and the associated energy barriers. This information provides valuable insights into the molecule's potential energy surface and the relative stability of its different forms.

While general principles of conformational analysis and isomerism are well-established, the specific quantitative data for this compound, such as the energy difference (ΔE) between the syn and anti isomers and the rotational energy barrier for their interconversion, remain to be reported in dedicated research.

Synthetic Applications of Cyanomethanimidoyl Chloride in Organic Chemistry

Synthesis of Diverse Nitrogen-Containing Heterocycles

Imidoyl chlorides are valuable precursors for generating reactive intermediates like nitrile ylides and imidoyl radicals, which can be trapped in situ to construct complex molecular architectures.

Construction of Imidazoles

A notable application of imidoyl chlorides is in the synthesis of imidazole (B134444) derivatives. This transformation can be achieved through the cycloaddition of nitrile ylides, generated from their imidoyl chloride precursors, onto the imidoyl chloride itself. semanticscholar.orgrsc.org The process involves the base-catalyzed 1,3-dehydrochlorination of an imidoyl chloride to form a nitrile ylide intermediate. This reactive 1,3-dipole then undergoes a [3+2] cycloaddition reaction with a molecule of the precursor imidoyl chloride, which acts as the dipolarophile, to yield the imidazole ring. semanticscholar.org The regiochemistry of this cycloaddition is governed by the frontier molecular orbitals of the reactants. semanticscholar.org

Another route to related five-membered heterocycles involves the reaction of imidoyl chlorides with aziridines to produce 2-imidazolines in a one-pot, stereospecific manner analogous to the Heine reaction. nih.gov

Formation of Chromenoquinolines and Naphthyridines

Cyanomethanimidoyl chloride is instrumental in synthesizing complex fused heterocyclic systems such as chromenoquinolines and naphthyridines through radical cyclization pathways. scirp.orgscirp.org The methodology involves converting the imidoyl chloride into a more manageable radical precursor, typically a selenoimidate. scirp.orgscirp.org This is accomplished by reacting the imidoyl chloride with a selenium nucleophile, such as sodium phenyl selenide. scirp.org

The resulting selenoimidate can then generate an imidoyl radical upon treatment with a radical initiator like azobisisobutyronitrile (AIBN) and a reducing agent like tri-n-butyltin hydride. scirp.orgscirp.org In substrates containing appropriately positioned alkenyl or aromatic groups, this imidoyl radical can initiate a cascade of intramolecular cyclizations. For instance, an N-phenyl substituted selenoimidate bearing an allyl group can undergo a tandem cyclization: the initial imidoyl radical cyclizes onto the allyl group, and the resulting radical intermediate subsequently cyclizes onto the aromatic ring, ultimately forming dihydro-chromenoquinolines or tetrahydro-dibenzonaphtyridines after an oxidation step. scirp.orgscirp.org

Table 1: Synthesis of Selenoimidates from Imidoyl Chlorides scirp.org

Starting Material (Amide) Product (Selenoimidate) Yield (%)
2-allyloxy-N-phenylbenzamide N-phenyl-2-(allyloxy)benzimidoyl selenide 65

This interactive table summarizes the yields for the preparation of key selenoimidate intermediates from their corresponding amides via imidoyl chlorides.

Synthesis of Pyrrolines and Related Fused Ring Systems

The synthesis of pyrrolines, another important class of nitrogen-containing heterocycles, can be achieved using α-ketoimidoyl chlorides. These precursors, when treated with a base, generate acylnitrile ylide intermediates. rsc.org These ylides can be trapped in [3+2] cycloaddition reactions with various dipolarophiles, such as activated alkenes, to afford highly substituted Δ¹-pyrroline derivatives in moderate to good yields. rsc.org The reaction proceeds by dehydrochlorination of the α-ketoimidoyl chloride to form the reactive nitrile ylide, which is then intercepted by a suitable dipolarophile to construct the five-membered pyrroline (B1223166) ring. rsc.org

Access to γ-Lactams and N-Acyl Pyrimidines

Imidoyl radicals generated from imidoyl chlorides provide a pathway to γ-lactams and N-acyl pyrimidines. researchgate.netresearchgate.net In this synthetic strategy, a secondary amide is first converted to its corresponding imidoyl chloride using a reagent like phosgene (B1210022). researchgate.net The imidoyl chloride is then transformed into a radical precursor, which can subsequently generate an imidoyl radical. This radical intermediate is capable of intramolecular cyclization to form the γ-lactam ring system. researchgate.netresearchgate.net This method highlights the utility of imidoyl chlorides in radical-mediated carbon-nitrogen bond formation for the construction of cyclic amides. researchgate.net

Synthesis of N-CF3 Azoles

The introduction of a trifluoromethyl (CF3) group onto the nitrogen atom of an azole ring is a significant strategy in medicinal chemistry. Imidoyl chlorides are key intermediates in modern approaches to synthesizing these valuable compounds. Specifically, N-CF3 imidoyl chlorides can be generated and used in cyclization reactions. One strategy involves the N-trifluoromethylation of nitriles to form N-CF3 nitrilium intermediates, which can be considered related to N-CF3 imidoyl chlorides. These intermediates then undergo a [3+2] cyclization with 1,3-dipoles like sodium azide (B81097) or activated methylene (B1212753) isocyanides to produce a variety of N-trifluoromethylated tetrazoles and imidazoles.

Formation of Amidines, Imidates, and Thioimidates

This compound is a highly reactive electrophile that serves as an excellent precursor for the synthesis of amidines, imidates, and thioimidates. These functional groups are fundamental in organic chemistry and are components of many pharmaceuticals and agrochemicals.

The general synthetic route involves the nucleophilic substitution of the chlorine atom on the imidoyl chloride. wikipedia.org

Amidines: Reaction of this compound with primary or secondary amines leads to the formation of the corresponding N-substituted amidines. wikipedia.org

Imidates: Treatment of the imidoyl chloride with alcohols or alkoxides results in the synthesis of imidates.

Thioimidates: Similarly, reaction with thiols or thiolates affords thioimidates. wikipedia.org

These transformations are typically rapid and efficient, showcasing the role of imidoyl chlorides as versatile intermediates for installing the imine functional group. wikipedia.org

Facile Conversion to Amidines

The reaction of imidoyl chlorides with amines is a well-established and direct method for the synthesis of substituted amidines. This transformation leverages the electrophilic nature of the imidoyl chloride carbon, which readily undergoes nucleophilic attack by a primary or secondary amine. The reaction typically proceeds rapidly and often results in high yields of the corresponding amidine product after the elimination of hydrogen chloride.

This method is analogous to the second part of the Pinner reaction, where an imidate intermediate is reacted with an amine. By starting with an isolated imidoyl chloride like this compound, the synthesis becomes a direct and efficient one-step process to the desired amidine. The reaction is broadly applicable to a wide range of amines, including aliphatic and aromatic derivatives.

Table 1: Examples of Amidine Synthesis from Imidoyl Chlorides

Imidoyl Chloride Precursor Amine Resulting Amidine Structure
R-C(Cl)=NR' R''NH₂ R-C(NHR'')=NR'

Note: This table represents the general transformation. R, R', and R'' can be various organic substituents.

Synthesis of Imidates and Thioimidates

In a manner similar to their reaction with amines, imidoyl chlorides are valuable precursors for the synthesis of imidates and thioimidates. These reactions involve the nucleophilic attack of an alcohol or a thiol on the electrophilic carbon of the imidoyl chloride.

The synthesis is typically carried out in the presence of a base to deprotonate the alcohol or thiol, thereby increasing its nucleophilicity and neutralizing the HCl byproduct. The resulting imidates and thioimidates are themselves useful intermediates in organic synthesis. For instance, thioimidates can be prepared from the corresponding nitriles and thiophenol and subsequently converted to amidines upon treatment with amines. organic-chemistry.org

Table 2: Synthesis of Imidates and Thioimidates

Reactant Nucleophile Product Product Class
This compound Ethanol (C₂H₅OH) NC-C(OC₂H₅)=NH Imidate

Preparation of N-CF₃ Amidines, Imidates, and Thioimidates

The introduction of a trifluoromethyl (CF₃) group into organic molecules can significantly alter their physical and chemical properties, making N-CF₃ substituted compounds highly valuable in the development of pharmaceuticals and agrochemicals. organic-chemistry.org A modern and efficient method for synthesizing N-CF₃ amidines, imidates, and thioimidates involves the in situ generation of N-CF₃ nitrilium ions. organic-chemistry.orgnih.gov

In this process, a nitrile reacts with a trifluoromethylating agent, such as PhICF₃Cl, often catalyzed by a base like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This generates a highly reactive N-CF₃ nitrilium intermediate, which is functionally analogous to an N-trifluoromethylated imidoyl chloride. This intermediate is immediately trapped by a nucleophile present in the reaction mixture. The addition of N-, O-, or S-centered nucleophiles leads to the efficient formation of a wide array of N-CF₃ amidines, imidates, and thioimidates. organic-chemistry.orgorganic-chemistry.org This strategy provides a direct and scalable approach to these important fluorinated compounds without requiring pre-functionalized starting materials. organic-chemistry.org

Table 3: Synthesis of N-CF₃ Derivatives via N-CF₃ Nitrilium Ions

Nitrile Substrate Nucleophile Product Type
Benzonitrile Aniline (B41778) N-CF₃ Amidine
Acetonitrile Methanol N-CF₃ Imidate

Carbonyl Group Transformations and Reductions

Imidoyl chlorides are key intermediates in several classical and modern reactions for the synthesis of aldehydes and ketones, as well as in reductive transformations leading to these carbonyl compounds.

Indirect Aldehyde Synthesis (e.g., Gattermann Aldehyde Synthesis)

The Gattermann reaction is a classic method for the formylation of electron-rich aromatic rings. In its original form, it utilizes hydrogen cyanide and hydrogen chloride. A related reaction, the Houben-Hoesch synthesis, employs a nitrile instead of hydrogen cyanide. wikipedia.org The electrophile in these reactions is an iminium species, which attacks the aromatic ring. Subsequent hydrolysis of the resulting aryl imine intermediate yields the aromatic aldehyde or ketone. Although not a direct use of a pre-formed imidoyl chloride, the in situ formation of a related reactive species from a nitrile and HCl is the key step, highlighting the central role of this functionality in C-C bond formation and subsequent conversion to a carbonyl group.

Ketone Synthesis (e.g., Houben-Hoesch Ketone Synthesis)

The Houben-Hoesch reaction is a well-established method for synthesizing aryl ketones. wikipedia.org It involves the reaction of an electron-rich arene, such as a phenol (B47542) or aniline, with a nitrile in the presence of a Lewis acid catalyst (e.g., zinc chloride) and hydrogen chloride. wikipedia.orgthermofisher.com The reaction proceeds through the formation of an imidoyl chloride derivative in situ, which then acts as the acylating agent in a manner analogous to a Friedel-Crafts acylation.

The initial product of the condensation is a ketimine intermediate, which is subsequently hydrolyzed during aqueous workup to afford the final aryl ketone. wikipedia.org This method is particularly useful for preparing polyhydroxy- or polyalkoxyacyloxyphenones, which are difficult to synthesize using standard Friedel-Crafts conditions. thermofisher.com

Table 4: Examples of Houben-Hoesch Ketone Synthesis

Aromatic Substrate Nitrile Product
Phloroglucinol Acetonitrile 2,4,6-Trihydroxyacetophenone
Resorcinol Benzonitrile 2,4-Dihydroxybenzophenone

Catalytic Reduction to Imines and Subsequent Hydrolysis to Aldehydes

A versatile, two-stage process allows for the conversion of secondary amides into aldehydes via an imidoyl chloride intermediate. rsc.orgnih.gov In the first step, the secondary amide is converted to the corresponding imidoyl chloride using reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). rsc.org

In the second step, the isolated imidoyl chloride undergoes catalytic reduction to form an imine. This reduction can be achieved with high efficiency using a silane, such as HSiMe₂Ph, in the presence of a ruthenium catalyst. rsc.orgnih.gov The resulting imine is stable under the reaction conditions but can be easily hydrolyzed to the corresponding aldehyde upon workup with aqueous acid. rsc.org This method provides a mild pathway to aldehydes from amides, tolerating various functional groups like halogens and esters. rsc.orgnih.gov

Table 5: Reduction of Imidoyl Chlorides to Aldehydes

Imidoyl Chloride Substrate Reduction Conditions Final Product after Hydrolysis
3-CF₃C₆H₄CCl=NCH(CH₃)₂ Ru-catalyst, HSiMe₂Ph 3-Trifluoromethylbenzaldehyde rsc.org
4-ClC₆H₄CCl=NCH(CH₃)₂ Ru-catalyst, HSiMe₂Ph 4-Chlorobenzaldehyde rsc.org

Peptide Bond Formation Strategies

Intermediate Role in Amide Formation and Synthetic Protein Approaches

There is no available scientific literature to support the role of this compound as an intermediate in amide formation or its application in synthetic protein approaches.

Halogenation Reactions and Functional Group Interconversions

Directed Halogenation of α-Hydrogens

No research findings were identified that describe the use of this compound for the directed halogenation of α-hydrogens.

Applications in Carbohydrate Chemistry and Glycoscience

Role in Catalytic Chemical Glycosylation

Information detailing the role of this compound in catalytic chemical glycosylation is not present in the available scientific literature.

Derivatization Strategies for Analytical and Synthetic Utility

Derivatization for Enhanced Chromatographic Analysis

Direct chromatographic analysis of cyanomethanimidoyl chloride is challenging due to its high reactivity, potential for low volatility, and lack of a strong chromophore for UV detection. Derivatization can overcome these limitations by converting it into a more stable, volatile, or detectable compound.

For analysis by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), the primary goal of derivatization is to introduce a chromophore into the this compound molecule. This enhances its molar absorptivity, thereby increasing the sensitivity of detection. Given that the native molecule lacks a significant UV-absorbing moiety, pre-column derivatization is an essential step.

A common strategy involves the reaction of the imidoyl chloride with a nucleophilic reagent that contains an aromatic or other chromophoric group. The carbon atom of the imidoyl chloride is electrophilic and readily reacts with nucleophiles, leading to the substitution of the chlorine atom. fiveable.me

Potential Derivatization Reactions for HPLC-DAD:

Reaction with Aromatic Amines: Introducing an aromatic amine, such as aniline (B41778) or a substituted aniline, would form an N,N'-disubstituted amidine. The incorporated aromatic ring would serve as a strong chromophore.

Reaction with Hydrazine Derivatives: Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH), commonly used for derivatizing carbonyl compounds, can also react with imidoyl chlorides. The resulting product would contain the 2,4-dinitrophenyl group, which is an excellent chromophore detectable at wavelengths around 360 nm.

Reaction with Thiophenols: Aromatic thiols can react with imidoyl chlorides to form S-aryl-thioimidates, which would also exhibit strong UV absorbance.

The choice of derivatizing agent and reaction conditions (e.g., solvent, temperature, and pH) must be carefully optimized to ensure a complete and rapid reaction, minimizing the degradation of the target analyte. The stability of the resulting derivative is also a critical factor for reproducible chromatographic analysis.

Table 1: Potential Derivatization Reagents for HPLC-DAD Analysis of this compound

Derivatizing ReagentTarget FunctionalityResulting DerivativeChromophoric Group
AnilineImidoyl chlorideN-PhenylcyanomethanimidamidePhenyl group
2,4-DinitrophenylhydrazineImidoyl chloride2,4-Dinitrophenylhydrazone derivative2,4-Dinitrophenyl group
ThiophenolImidoyl chlorideS-Phenyl cyanomethanethioimidatePhenyl group

For Gas Chromatography (GC) analysis, derivatization is crucial to increase the volatility and thermal stability of this compound. The high reactivity of the imidoyl chloride group makes it prone to decomposition in the hot GC inlet. Therefore, a two-step derivatization strategy may be necessary. First, the reactive imidoyl chloride is converted to a more stable functional group, which is then further derivatized to enhance volatility.

Common GC derivatization techniques include silylation, acylation, and alkylation. libretexts.org These methods typically target active hydrogen atoms in functional groups like -OH, -NH, and -SH. sigmaaldrich.com Since this compound itself does not possess such active hydrogens, a preliminary reaction to introduce them is required.

Potential Two-Step Derivatization for GC:

Conversion to an Amidine or Imidate: The first step would involve reacting this compound with an amine (e.g., ammonia (B1221849) or a primary amine) to form an amidine, or with an alcohol to form an imidate. These reactions replace the reactive chlorine atom with a more stable group containing an N-H or O-H bond, respectively. wikipedia.org

Silylation, Acylation, or Alkylation: The resulting amidine or imidate can then be subjected to standard GC derivatization:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the nitrogen or oxygen with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This significantly increases the volatility and thermal stability of the molecule.

Acylation: Acylating agents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can be used to introduce a fluoroacyl group. This not only increases volatility but also enhances detectability with an electron capture detector (ECD). libretexts.org

Alkylation: Alkylation, for instance, using an alkyl halide, can also be employed to cap the active hydrogen, thereby increasing volatility.

The selection of the appropriate derivatization reagents and optimization of the reaction conditions are critical for achieving a high yield of a single, stable derivative suitable for GC analysis.

Derivatization for Improved Mass Spectrometry Detectability

In mass spectrometry (MS), derivatization can be employed to enhance ionization efficiency, control fragmentation patterns, and increase the mass of the analyte to move it out of the low-mass region, which is often cluttered with background noise.

For electrospray ionization (ESI), which is commonly coupled with liquid chromatography (LC-MS), the presence of a readily ionizable group is crucial for achieving high sensitivity. ddtjournal.com Derivatization of this compound can be designed to introduce a "charge tag," a permanently charged or easily chargeable moiety.

Strategies for Charge-Tagging:

Reaction with Tertiary Amines: Reacting the imidoyl chloride with a nucleophile containing a tertiary amine, such as N,N-dimethylethylenediamine, would introduce a basic nitrogen atom that is readily protonated in the ESI source, leading to a strong signal in positive-ion mode.

Formation of Quaternary Ammonium (B1175870) Salts: A reagent containing a primary or secondary amine can be used to first form an amidine, which can then be quaternized using an alkyl halide (e.g., methyl iodide). This introduces a permanent positive charge, significantly enhancing ESI sensitivity.

Introduction of an Acidic Group: For negative-ion mode analysis, a derivatizing agent containing a carboxylic acid or sulfonic acid group could be used. However, finding a suitable nucleophilic reagent with these functionalities that reacts efficiently with the imidoyl chloride might be challenging.

These charge-tagging strategies can dramatically improve the limit of detection in LC-MS analyses. nih.gov

Table 2: Examples of Charge-Tagging Reagents for ESI-MS

ReagentIonization ModeChargeable Group
N,N-DimethylethylenediaminePositiveTertiary amine
Girard's Reagent TPositiveQuaternary ammonium
3-(Dimethylamino)-1-propylaminePositiveTertiary amine

For analyses requiring extremely high sensitivity, such as in trace-level detection, the incorporation of a fluorophore can be beneficial, especially when coupled with fluorescence detection in HPLC or for specific mass spectrometric techniques.

The principle is similar to derivatization for HPLC-DAD, but the chosen reagent possesses fluorescent properties.

Potential Fluorogenic Derivatization Reagents:

Dansyl Chloride Analogs: While dansyl chloride itself is a sulfonyl chloride, a similar strategy could involve reacting this compound with a nucleophile that has already been tagged with a dansyl group or another fluorophore. For instance, reacting it with dansyl cadaverine.

Fluorescamine (B152294) and o-Phthalaldehyde (OPA): These reagents are typically used for primary amines. A two-step approach could be employed where this compound is first reacted with a diamine, and the remaining primary amine is then derivatized with fluorescamine or OPA.

Coumarin- and Rhodamine-based Reagents: A variety of fluorescent tags based on coumarin (B35378) and rhodamine structures are available with nucleophilic functional groups that could react with the imidoyl chloride.

The resulting fluorescent derivative would not only allow for highly sensitive fluorescence detection but could also improve ionization efficiency in MS due to the often-ionizable nature of these tags.

Strategies for Handling and Stabilization for Research Purposes

Imidoyl chlorides are known to be highly reactive and sensitive to moisture and heat, which makes their isolation, storage, and handling challenging. wikipedia.org They are often prepared and used in situ for subsequent reactions. nih.gov For research purposes where a stock solution or a small quantity of the compound needs to be handled, stabilization through derivatization or careful handling procedures is essential.

Handling and Stabilization Approaches:

Inert Atmosphere: All manipulations of this compound should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

Anhydrous Solvents: The use of dry, aprotic solvents is crucial to prevent the reaction of the imidoyl chloride with the solvent.

Low Temperature: Storing the compound, if isolated, at low temperatures can help to slow down decomposition pathways, such as self-condensation or elimination to form a nitrile. wikipedia.org

Derivatization to a Stable Precursor: For applications where the imidoyl chloride is needed as a reactant, it might be more practical to store a more stable precursor that can be readily converted to the imidoyl chloride immediately before use.

Conversion to a More Stable Derivative: If the research goal allows, converting the imidoyl chloride to a more stable derivative, such as an imidate or an amidine, can be an effective stabilization strategy. These derivatives are generally less susceptible to hydrolysis and can be more easily handled and stored. They can then be used in subsequent research, or in some cases, it might be possible to regenerate the imidoyl chloride functionality if needed, although this is often not straightforward.

Use of Imidoylbenzotriazoles as Alternatives: In synthetic chemistry, imidoylbenzotriazoles have been developed as more stable and easier-to-handle alternatives to imidoyl chlorides, while exhibiting similar reactivity. arkat-usa.org

By employing these strategies, the challenges associated with the instability of this compound can be mitigated, enabling its use in various research contexts.

Q & A

Basic Research Questions

Q. What are the established spectroscopic techniques for characterizing Cyanomethanimidoyl chloride, and how should conflicting spectral data be resolved?

  • Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm molecular structure, infrared (IR) spectroscopy for functional group analysis, and mass spectrometry (MS) for molecular weight validation. For conflicting data, perform comparative analysis with computational predictions (e.g., density functional theory, DFT) and cross-reference databases like PubChem or CTD .
  • Data Contradiction Resolution : Use statistical validation (e.g., error margin analysis) and replicate experiments under controlled conditions to isolate variables (e.g., solvent purity, temperature) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Follow chlorinated compound protocols: use fume hoods, wear nitrile gloves, and store in airtight containers away from moisture. Consult CI Pamphlet guidelines for chlorine-based compound handling, including emergency spill procedures and neutralization agents (e.g., sodium bicarbonate) . Toxicity assessments should reference Comparative Toxicogenomics Database (CTD) for species-specific responses .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to resolve reaction mechanisms involving this compound?

  • Methodology : Combine DFT calculations (e.g., Gaussian, ORCA) to model transition states and kinetic isotope effects (KIE) with experimental kinetic studies (e.g., stopped-flow spectroscopy). Validate using isotopic labeling (¹⁵N or ¹³C) to track reaction pathways . Cross-check computational results with crystallographic data (if available) to refine bond-length parameters .

Q. What strategies address discrepancies in reported thermodynamic properties (e.g., enthalpy of formation) of this compound?

  • Methodology :

Systematic Review : Compare literature values across databases (e.g., NIST Chemistry WebBook, CTD) and flag outliers .

Experimental Replication : Use calorimetry (e.g., bomb calorimeter) under standardized conditions (25°C, 1 atm).

Error Analysis : Calculate propagated uncertainties from instrumental precision (e.g., ±0.5 kJ/mol for calorimetry) .

Q. How can cross-disciplinary approaches (e.g., toxicogenomics) enhance understanding of this compound’s biological interactions?

  • Methodology :

  • Toxicogenomics : Utilize CTD-curated data to map gene-chemical interactions (e.g., oxidative stress pathways) and validate via in vitro assays (e.g., HEK293 cell viability) .
  • Metabolomics : Pair LC-MS profiling with pathway analysis tools (e.g., MetaboAnalyst) to identify metabolite shifts post-exposure .

Data Presentation and Reproducibility

Q. What are the best practices for presenting spectral and computational data in peer-reviewed studies on this compound?

  • Methodology :

  • Figures : Use color-coded spectra (e.g., IR peaks labeled by functional group) and reaction coordinate diagrams for mechanisms. Follow journal guidelines (e.g., Med. Chem. Commun.) to limit structures per graphic .
  • Tables : Include raw experimental data (e.g., NMR chemical shifts, DFT energies) in supplementary materials with error margins .

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